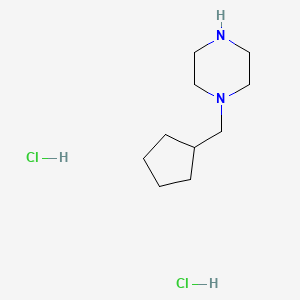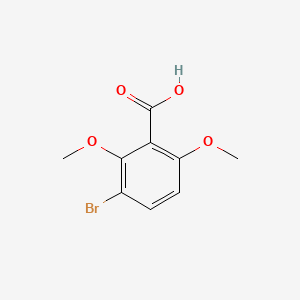
2,1,3-Benzoxadiazole-5-carbaldehyde
Descripción general
Descripción
2,1,3-Benzoxadiazole-5-carbaldehyde is a chemical compound that is part of the oxadiazole family, which are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. The specific structure of 2,1,3-benzoxadiazole-5-carbaldehyde implies that it is a benzoxadiazole derivative with an aldehyde functional group at the fifth position. This compound is of interest due to its potential applications in pharmaceuticals, materials science, and as an intermediate in organic synthesis.
Synthesis Analysis
The synthesis of oxadiazole derivatives can be achieved through various methods. For instance, 2-amino-1,3,4-oxadiazoles can be synthesized via the condensation of semicarbazide and aldehydes followed by I2-mediated oxidative C–O bond formation, as described in one study . Another approach involves the electrochemical-promoted annulation of aldehydes and carbazates to access 2-alkoxy/aryloxy-1,3,4-oxadiazoles . Additionally, a one-pot and three-component synthesis method has been reported, where N-Isocyaniminotriphenylphosphorane, an aldehyde, and a carboxylic acid react to form 2-aryl-5-hydroxyalkyl-1,3,4-oxadiazoles .
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives can be complex and diverse. For example, the crystal and molecular structure of a related compound, 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde, has been determined, showing intermolecular interactions that stabilize the crystal structure . Similarly, the structure of 1-(propa-1,2-dienyl)-1H-benzo(d)imidazole-2-carbaldehyde has been elucidated using X-ray crystallography . These studies provide insights into the structural characteristics of related heterocyclic compounds.
Chemical Reactions Analysis
Oxadiazole derivatives can undergo various chemical reactions. For instance, carbazole-oxadiazole derivatives have been prepared from the reaction of aromatic aldehydes and carbohydrazides . In another study, 5-aryl-3-carbazoyl-1,3,4-oxadiazol-2(3H)-one derivatives underwent a ring transformation into 5-benzamido-1,2,4-triazolidine-3,5-dione derivatives . These transformations highlight the reactivity and versatility of oxadiazole compounds in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives can vary widely. For example, the spectroscopic properties of carbazole-oxadiazole derivatives, such as absorption and emission wavelengths, molar extinction coefficients, Stoke’s shifts, and quantum yields, have been reported . These properties are crucial for applications in materials science, particularly in the development of optical materials. Additionally, the solubility, stability, and reactivity of these compounds can be influenced by their molecular structure and substituents.
Aplicaciones Científicas De Investigación
Anti-Cancer Activity
- Scientific Field: Medicinal Chemistry
- Application Summary: 2,1,3-Benzoxadiazole derivatives have been studied for their potential anti-cancer activity . The derivatives of 2,1,3-benzoxadiazole have been found to inhibit the enzyme of detoxification, enhancing the anti-cancer activity of drugs .
- Methods of Application: The study used three methods (HF, DFT, and MP2) using a collection of basis sets to determine atomic and molecular properties for 2,1,3-benzoxadiazole . DFT reactivity descriptors of the system were calculated to identify changes in the reactivity of the system in gas and aqueous phases .
- Results: The study successfully identified compounds related to good oral absorption . The 2,1,3-benzoxadiazole and its derivatives have shown considerable attention to inhibit this enzyme of detoxification and to enhance the anticancer activity of drugs .
Optoelectronic Material
- Scientific Field: Material Science
- Application Summary: 2,1,3-Benzoxadiazole is an electron acceptor unit candidate for modern organic semiconductor synthesis due to its strong electron affinity of oxygen and good coplanarity . It is generally used as a fluorogenic reagent for the analysis of amino acids, protein labeling, and structure determination of enzymes .
- Methods of Application: The study did not provide specific methods of application or experimental procedures .
- Results: The study mentioned that fluorophores with a difference of over 100 nm between absorption and photoluminescence maxima are of great interest, as they reduce the intersection between the absorbed and emitted light bands and thus give higher signal-to-noise ratios in analytical applications .
Organic Optoelectronics
- Scientific Field: Material Science
- Application Summary: 2,1,3-Benzoxadiazole is used in the development of solution-processed small molecules for organic optoelectronics . These small molecules exhibited an absorption maximum at around 347 nm, as expected for electronic transitions of the π – π * type, an optical band gap of 2.74 eV, and strong PL emission located in the red region .
- Methods of Application: The study reported the opto-electrical properties of conjugated small molecules of 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) in thin films . The energy levels of lowest unoccupied molecular orbital (LUMO) and highest occupied molecular orbital (HOMO) were determined by cyclic voltammetry .
- Results: The charge carrier mobility was assessed to be 9.64 × 10^-5 cm^2 V^-1 s^-1 . Mott-Schottky measurements were also performed .
Fluorogenic Reagent
- Scientific Field: Biochemistry
- Application Summary: Benzoxadiazole is generally used as a fluorogenic reagent for the analysis of amino acids, protein labeling, and structure determination of enzymes . Fluorophores with a difference of over 100 nm between absorption and photoluminescence maxima are of great interest, as they reduce the intersection between the absorbed and emitted light bands and thus give higher signal-to-noise ratios in analytical applications .
- Methods of Application: The study did not provide specific methods of application or experimental procedures .
- Results: The study mentioned that benzoxadiazole has not been widely studied as an optoelectronic material compared to other famous electron-deficient units such as benzothiadiazole and diketopyrrolopyrrole .
Safety And Hazards
Direcciones Futuras
While specific future directions for 2,1,3-Benzoxadiazole-5-carbaldehyde are not mentioned in the literature, benzoxadiazole derivatives in general are of great interest in the field of photoluminescent compounds and light technology . Their properties and chemical reactivity make them fundamental for the design of organic electronic devices .
Propiedades
IUPAC Name |
2,1,3-benzoxadiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2/c10-4-5-1-2-6-7(3-5)9-11-8-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STVDCFOBQWMSHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379964 | |
| Record name | 2,1,3-benzoxadiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,1,3-Benzoxadiazole-5-carbaldehyde | |
CAS RN |
32863-33-5 | |
| Record name | 2,1,3-benzoxadiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzo[c][1,2,5]oxadiazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Tert-butylphenyl)sulfonyl]piperazine](/img/structure/B1272876.png)




![2-(3-Methyl-[1,2,4]triazolo[3,4-B][1,3,4]-thiadiazol-6-YL)-phenylamine](/img/structure/B1272895.png)







